Technical Guide: Natural Occurrence and Analysis of 11-Octadecen-1-ol in Insects
Technical Guide: Natural Occurrence and Analysis of 11-Octadecen-1-ol in Insects
The following technical guide details the occurrence, analysis, and biological function of 11-Octadecen-1-ol in insect systems.
Executive Summary
11-Octadecen-1-ol (specifically the (Z)-isomer , also known as cis-vaccenyl alcohol ) is a monounsaturated fatty alcohol acting as a critical semiochemical across multiple insect orders. While widely recognized as the biosynthetic precursor to (Z)-11-octadecenyl acetate (cVA) —the primary aggregation and anti-aphrodisiac pheromone in Drosophila melanogaster—it functions as a bioactive pheromone component in its own right within specific Lepidopteran and Hymenopteran species.
This guide provides a structural and functional analysis of 11-Octadecen-1-ol, detailing its biosynthetic origins, ecological roles, and the precise analytical workflows required for its identification and quantification in complex biological matrices.
Chemical & Biological Profile
Chemical Identity[1]
-
IUPAC Name: (Z)-11-Octadecen-1-ol[1]
-
Common Name: cis-Vaccenyl alcohol
-
CAS Number: 62972-93-4 (Z-isomer)
-
Molecular Formula:
[2] -
Molecular Weight: 268.48 g/mol [2]
-
Structure: A C18 chain with a cis-double bond at the 11th carbon from the hydroxyl end.
Taxonomic Distribution & Function
The molecule functions differently depending on the insect order, acting either as a terminal signal or a metabolic intermediate.
| Order | Species | Role | Mechanism |
| Diptera | Drosophila melanogaster | Precursor / Minor Signal | Precursor to cVA (acetate).[3] The alcohol itself accumulates in the ejaculatory bulb but is esterified prior to transfer. |
| Lepidoptera | Cnaphalocrocis medinalis (Rice Leaf Folder) | Pheromone Component | Synergistic component of the sex pheromone blend (with Z11-18:Ald and Z13-18:Ald).[1] |
| Lepidoptera | Chilo infuscatellus (Early Shoot Borer) | Major Pheromone | Identified as a primary attractant for monitoring and mass trapping. |
| Hymenoptera | Bombus sonorus (Bumblebee) | Marking Pheromone | Secreted by male labial glands to mark flight paths for mating. |
Biosynthetic Mechanisms[2][5][6]
The production of (Z)-11-Octadecen-1-ol in insects follows two distinct metabolic pathways depending on the species' enzymatic repertoire: Direct Desaturation or Elongation .
Pathway Logic
-
Elongation Pathway (Prevalent in Diptera):
-
Starts with Palmitic Acid (16:0).
- 9-desaturation yields Palmitoleic Acid ((Z)-9-16:Acid).
-
Chain elongation (+2C) preserves the double bond position relative to the methyl end, shifting it from
9 to 11 relative to the carboxyl end, yielding cis-Vaccenic Acid ((Z)-11-18:Acid) . -
Reduction yields the alcohol.
-
-
Direct Desaturation Pathway (Prevalent in some Lepidoptera):
-
Starts with Stearic Acid (18:0).
-
Action of a specific
11-Desaturase introduces the double bond directly at the 11th position. -
Reduction yields the alcohol.
-
Biosynthetic Pathway Diagram
Caption: Dual biosynthetic origins of (Z)-11-Octadecen-1-ol. Blue path: Elongation (Flies). Red path: Direct Desaturation (Moths).
Analytical Methodologies
Accurate identification requires distinguishing the (Z)-11 isomer from other positional isomers (e.g., (Z)-9 or (Z)-13) often present in the same lipid extracts.
Extraction Protocol
Objective: Isolate surface or gland-specific lipids without contamination.
-
Sample Collection:
-
Gland Extraction: Dissect pheromone glands (e.g., ovipositor in moths, ejaculatory bulb in flies) in phosphate-buffered saline (PBS). Transfer to a glass vial.
-
Surface Wash: Immerse whole insect in hexane (20 µL per insect) for 5 minutes.
-
-
Solvent Extraction:
-
Add 50-100 µL of hexane (HPLC grade) containing an internal standard (e.g., 10 ng/µL Octadecyl acetate or Tridecane).
-
Sonicate for 10 minutes at
. -
Centrifuge at 10,000 x g for 5 minutes to pellet tissue debris.
-
Transfer supernatant to a GC vial with a glass insert.
-
GC-MS Analysis & Identification
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column Selection:
-
Polar Column (Recommended): DB-Wax or HP-INNOWax (30m x 0.25mm x 0.25µm).
-
Reasoning: Superior separation of fatty alcohol isomers compared to non-polar columns. (Z)-11 typically elutes after (Z)-9 on wax phases.
-
-
Non-Polar Column: DB-5ms (Confirmation only).
GC Conditions (DB-Wax):
-
Inlet:
, Splitless mode (1 min purge). -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
(1 min) /min to /min to (hold 10 min). -
Detection: EI Source (
), Scan range 35-400 m/z.
Diagnostic Ions:
-
Molecular Ion: m/z 268 (often weak).
-
Water Loss: m/z 250 (
). -
Characteristic Series: m/z 55, 69, 83 (alkenyl chain).
Double Bond Localization (DMDS Derivatization)
Mass spectra of native fatty alcohols do not reveal double bond positions. Dimethyl Disulfide (DMDS) derivatization is mandatory for structural confirmation.
Protocol:
-
Evaporate 50 µL of extract to dryness under
. -
Add 50 µL hexane + 50 µL DMDS + 10 µL Iodine solution (
in ether). -
Incubate at
for 4 hours (or overnight). -
Quench with 50 µL 5% aqueous
. -
Extract organic layer and analyze by GC-MS.
Interpretation: The double bond is cleaved, adding -SMe groups to each carbon.
-
Fragment A:
m/z 145 -
Fragment B:
m/z 219 (or 201 after water loss) -
Logic: The adduct mass indicates the position. For (Z)-11-18:OH, the cleavage occurs between C11 and C12.
Analytical Workflow Diagram
Caption: Validated workflow for unambiguous identification of (Z)-11-Octadecen-1-ol.
Implications for Pest Management
Understanding the specific role of (Z)-11-Octadecen-1-ol allows for targeted pest control strategies, particularly Mating Disruption .
-
Formulation: For species like Chilo infuscatellus, synthetic lures must contain high-purity (Z)-11-Octadecen-1-ol. Contamination with the (E)-isomer or (Z)-9 isomer can significantly reduce trap catch efficacy due to antagonistic effects.
-
Stability: As a primary alcohol, it is more stable than its corresponding aldehyde (Octadecenal), making it a robust component for long-lasting field dispensers (e.g., rubber septa or polyethylene vials).
References
-
Bergström, G., et al. (1996). "Labial gland chemistry of three species of bumblebees (Hymenoptera: Apidae) from North America." Bioorganic & Medicinal Chemistry, 4(3), 515-519.[2] Link
-
Kawazu, K., et al. (2000). "Sex Pheromone of the Rice Leaf Folder, Cnaphalocrocis medinalis (Lepidoptera: Pyralidae)."[1][4] Applied Entomology and Zoology, 35(1). Link
-
Billeter, J.C., & Levine, J.D. (2015). "Who is he and what is he to you? Recognition in Drosophila melanogaster." Current Opinion in Neurobiology, 34, 10-16. Link
-
Liénard, M.A., et al. (2010). "Sex pheromone biosynthetic pathways are conserved between moths and the butterfly Bicyclus anynana." Journal of Chemical Ecology, 36, 243–252. Link
-
Cork, A., et al. (1998). "Pheromone-mediated control of the yellow rice stem borer, Scirpophaga incertulas." Bulletin of Entomological Research, 88, 103-107. Link
